N-Hpp-asp-lys-azb-thr-NH2

Descripción

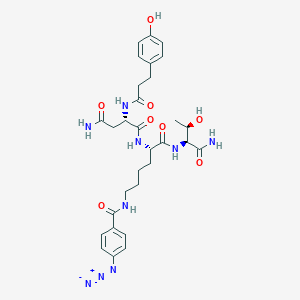

“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is a complex synthetic peptide This compound is characterized by the presence of multiple functional groups, including hydroxyphenyl, azidobenzoyl, and threoninamide moieties

Propiedades

Número CAS |

102604-64-8 |

|---|---|

Fórmula molecular |

C30H39N9O8 |

Peso molecular |

653.7 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide |

InChI |

InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1 |

Clave InChI |

BRYYHCYDDZMVNH-GAVSWZITSA-N |

SMILES |

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |

SMILES canónico |

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |

Otros números CAS |

102604-64-8 |

Secuencia |

YNXT |

Sinónimos |

N(alpha)-3-(4-hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide N-HPP-Asp-Lys-AzB-Thr-NH2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

Deprotection: Removing protecting groups from amino acids to allow for further coupling.

Cleavage from Resin: Using TFA to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

Industrial production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification, ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: Azido groups can be reduced to amines.

Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or Staudinger reduction.

Substitution: Copper(I) catalysts for click chemistry.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines.

Substitution: Triazoles from click reactions.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.

Click Chemistry: Utilized in bioconjugation and labeling studies.

Biology

Protein-Protein Interactions: Studied for its ability to mimic natural peptides and interact with proteins.

Cell Penetration: Investigated for its potential to penetrate cell membranes and deliver therapeutic agents.

Medicine

Drug Development: Explored as a potential therapeutic peptide for targeting specific diseases.

Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry

Biotechnology: Applied in the production of bioconjugates and functionalized peptides for various applications.

Mecanismo De Acción

The mechanism of action of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the azido group can be used for bioconjugation, allowing the compound to be linked to other molecules or surfaces. The peptide backbone provides structural stability and specificity for binding to target proteins.

Comparación Con Compuestos Similares

Similar Compounds

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-threoninamide: Lacks the azido group, making it less versatile for bioconjugation.

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-benzoyl)threoninamide: Contains a benzoyl group instead of an azidobenzoyl group, affecting its reactivity.

Uniqueness

“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is unique due to the presence of the azido group, which allows for versatile bioconjugation reactions. This makes it particularly useful in applications requiring the attachment of the peptide to other molecules or surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.